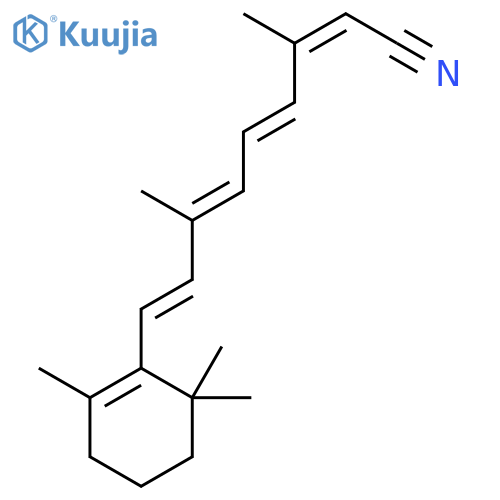Cas no 20638-89-5 (13-cis-Retinonitrile)

13-cis-Retinonitrile structure
商品名:13-cis-Retinonitrile
13-cis-Retinonitrile 化学的及び物理的性質
名前と識別子
-
- 13-cis-Retinonitrile
- (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
- (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
- 20638-89-5
- DTXSID90858370
- (2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile
-
- インチ: InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
- InChIKey: LKTQCZNCSHAYSX-HWCYFHEPSA-N
- ほほえんだ: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
計算された属性
- せいみつぶんしりょう: 281.21400
- どういたいしつりょう: 281.214349865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79000
- LogP: 6.04158
13-cis-Retinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | R252505-10mg |
13-cis-Retinonitrile |
20638-89-5 | 10mg |
$196.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460190-10 mg |
13-cis-Retinonitrile, |
20638-89-5 | 10mg |
¥2,708.00 | 2023-07-11 | ||
| TRC | R252505-100mg |
13-cis-Retinonitrile |
20638-89-5 | 100mg |
$1533.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477020-1 mg |
13-cis-Retinonitrile-13C2, |
20638-89-5 | 1mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-460190-10mg |
13-cis-Retinonitrile, |
20638-89-5 | 10mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477020-1mg |
13-cis-Retinonitrile-13C2, |
20638-89-5 | 1mg |
¥2708.00 | 2023-09-05 |
13-cis-Retinonitrile 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
20638-89-5 (13-cis-Retinonitrile) 関連製品
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
